![molecular formula C20H17NO2 B14681700 2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid CAS No. 37439-47-7](/img/structure/B14681700.png)
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid is a complex organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the acridine ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA intercalating agent, which can be useful in studying DNA-protein interactions.
作用機序
The mechanism by which 2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid exerts its effects is primarily through DNA intercalation. This involves the insertion of the acridine moiety between DNA base pairs, leading to the disruption of DNA replication and transcription processes. The compound’s planar structure facilitates this intercalation, making it a potent agent in disrupting cellular functions .
類似化合物との比較
Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine (DMAC)
- 12,12-Dimethyl-7,12-dihydrobenzo[a]acridine (DMBA)
Uniqueness
2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique chemical reactivity and potential biological activity. Compared to DMAC and DMBA, this compound’s carboxylic acid group allows for further functionalization and derivatization, expanding its utility in various applications .
特性
CAS番号 |
37439-47-7 |
|---|---|
分子式 |
C20H17NO2 |
分子量 |
303.4 g/mol |
IUPAC名 |
2,2-dimethyl-1H-benzo[a]acridine-12-carboxylic acid |
InChI |
InChI=1S/C20H17NO2/c1-20(2)10-9-12-7-8-16-17(14(12)11-20)18(19(22)23)13-5-3-4-6-15(13)21-16/h3-10H,11H2,1-2H3,(H,22,23) |
InChIキー |
HDJBWSOIUGXWLO-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C=CC3=NC4=CC=CC=C4C(=C23)C(=O)O)C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



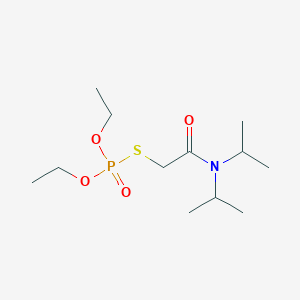

![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

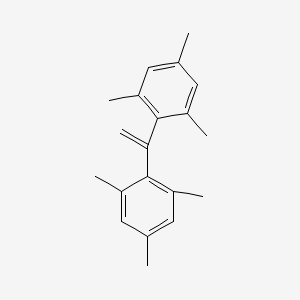

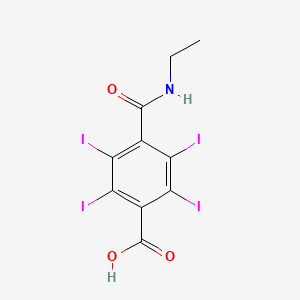
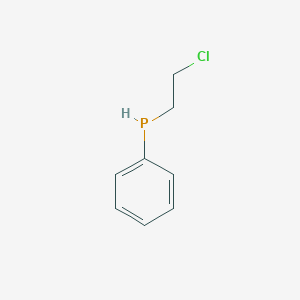
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
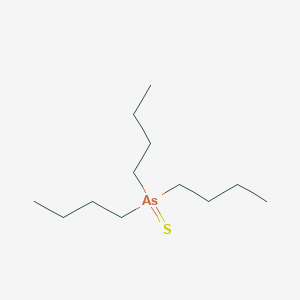
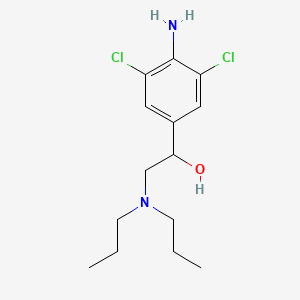
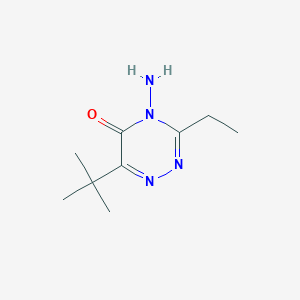
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)
